molecular formula C17H11BrN2O4S2 B3542939 5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3542939
M. Wt: 451.3 g/mol
InChI Key: XXLHAADUZQQPEG-NVNXTCNLSA-N
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Description

The compound “5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one” has a molecular formula of C17H11BrN2O4S2 . It has an average mass of 451.314 Da and a monoisotopic mass of 449.934357 Da .


Synthesis Analysis

The synthesis of thiazolidine derivatives, which includes the compound , has been explored in various studies . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its molecular formula, C17H11BrN2O4S2 . The presence of sulfur in the thiazolidine nucleus allows for a large number of substitutions possible on 2, 4, and 5 positions, enhancing the compound’s pharmaceutical importance .


Chemical Reactions Analysis

The chemical reactions involving thiazolidine derivatives have been studied extensively . For instance, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures to give high yields of the corresponding 5-substituted 1,2,3-triazole .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C17H11BrN2O4S2 and an average mass of 451.314 Da . Further physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature.

Future Directions

The future directions for research on thiazolidine derivatives, including the compound , could involve developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is also a promising area of research .

Properties

IUPAC Name

(5Z)-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O4S2/c18-12-4-5-14(11(7-12)8-15-16(21)19-17(25)26-15)24-9-10-2-1-3-13(6-10)20(22)23/h1-8H,9H2,(H,19,21,25)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLHAADUZQQPEG-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
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5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

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